molecular formula C13H25ClN2O B2446165 N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride CAS No. 1909306-18-8

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride

Cat. No.: B2446165
CAS No.: 1909306-18-8
M. Wt: 260.81
InChI Key: VDHOCJBQLCXILE-UHFFFAOYSA-N
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Description

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride is a chemical compound with the molecular formula C13H25ClN2O and a molecular weight of 260.81 g/mol . It is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, which is achieved through a cyclization reaction. This reaction often requires specific catalysts and controlled conditions to ensure the correct formation of the spiro ring system.

    Amidation Reaction: The spirocyclic intermediate is then subjected to an amidation reaction with pentanoic acid or its derivatives. This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-{5-azaspiro[3.5]nonan-8-yl}pentanamide: The free base form of the compound.

    N-{5-azaspiro[3.5]nonan-8-yl}butanamide: A similar compound with a shorter carbon chain.

    N-{5-azaspiro[3.5]nonan-8-yl}hexanamide: A similar compound with a longer carbon chain.

Uniqueness

N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

IUPAC Name

N-(5-azaspiro[3.5]nonan-8-yl)pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-2-3-5-12(16)15-11-6-9-14-13(10-11)7-4-8-13;/h11,14H,2-10H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOCJBQLCXILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCNC2(C1)CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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